Cas no 2229412-51-3 (tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate)

tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate
- EN300-1896451
- 2229412-51-3
-
- インチ: 1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-14-9-11(17)10-5-7-16(4)15-10/h5,7,11,14H,6,8-9H2,1-4H3
- InChIKey: KTGWWMYIJCVHOS-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCNCC1C1C=CN(C)N=1)=O
計算された属性
- 精确分子量: 266.17427596g/mol
- 同位素质量: 266.17427596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 329
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 59.4Ų
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1896451-10g |
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |
2229412-51-3 | 10g |
$6697.0 | 2023-09-18 | ||
Enamine | EN300-1896451-1g |
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |
2229412-51-3 | 1g |
$1557.0 | 2023-09-18 | ||
Enamine | EN300-1896451-10.0g |
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |
2229412-51-3 | 10g |
$6697.0 | 2023-06-01 | ||
Enamine | EN300-1896451-5.0g |
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |
2229412-51-3 | 5g |
$4517.0 | 2023-06-01 | ||
Enamine | EN300-1896451-0.5g |
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |
2229412-51-3 | 0.5g |
$1495.0 | 2023-09-18 | ||
Enamine | EN300-1896451-0.05g |
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |
2229412-51-3 | 0.05g |
$1308.0 | 2023-09-18 | ||
Enamine | EN300-1896451-2.5g |
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |
2229412-51-3 | 2.5g |
$3051.0 | 2023-09-18 | ||
Enamine | EN300-1896451-0.25g |
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |
2229412-51-3 | 0.25g |
$1432.0 | 2023-09-18 | ||
Enamine | EN300-1896451-1.0g |
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |
2229412-51-3 | 1g |
$1557.0 | 2023-06-01 | ||
Enamine | EN300-1896451-0.1g |
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate |
2229412-51-3 | 0.1g |
$1371.0 | 2023-09-18 |
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylateに関する追加情報
tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate, with the CAS number 2229412-51-3, is a significant molecule in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The molecule consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a tert-butyl group and a 1-methylpyrazole moiety. The combination of these groups creates a molecule with interesting pharmacological properties.
The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate involves a series of well-established organic reactions. The piperazine ring is often synthesized through the condensation of aldehydes or ketones with ammonia or primary amines. The substitution of the piperazine ring with the tert-butyl group and the 1-methylpyrazole moiety is typically achieved through nucleophilic substitution or coupling reactions. These reactions are optimized to ensure high yields and purity, making the compound suitable for further pharmacological studies.
Recent studies have highlighted the potential of tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate as a modulator of various biological targets. The piperazine ring is known to interact with G protein-coupled receptors (GPCRs), making this compound a promising candidate for treating conditions such as hypertension, anxiety, and depression. Additionally, the presence of the 1-methylpyrazole group enhances the molecule's ability to bind to these receptors, potentially increasing its efficacy.
The pharmacokinetic properties of tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate have been extensively studied. Research indicates that the compound exhibits good bioavailability and metabolic stability, which are critical factors for its potential use as an oral medication. Furthermore, preclinical studies have demonstrated that the compound has low toxicity and minimal off-target effects, making it a safe candidate for further development.
In terms of therapeutic applications, tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-1-carboxylate shows promise in treating central nervous system disorders. Its ability to modulate GPCRs suggests that it could be effective in managing conditions such as schizophrenia and Parkinson's disease. Additionally, ongoing research is exploring its potential as an anti-inflammatory agent, given its ability to inhibit pro-inflammatory cytokines.
The structural versatility of tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)piperazine-carboxylate makes it an attractive scaffold for further chemical modifications. By altering the substituents on the piperazine ring or the pyrazole moiety, chemists can potentially develop derivatives with enhanced pharmacological properties. These modifications could lead to compounds with improved efficacy, selectivity, and safety profiles.
In conclusion, tert-butyl 2-(1-methyl-H-pyrazol--y)piperazin--carboxylite (CAS No: 222941256) is a compelling molecule with significant potential in drug discovery and development. Its unique structure, favorable pharmacokinetic properties, and promising therapeutic applications make it a valuable addition to the arsenal of tools available to researchers in the field of medicinal chemistry.
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